molecular formula C10H17N3O B1445028 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine CAS No. 1247583-62-5

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine

Cat. No.: B1445028
CAS No.: 1247583-62-5
M. Wt: 195.26 g/mol
InChI Key: CCROGNJNLALLND-UHFFFAOYSA-N
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Description

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an amino group and a methoxyethyl-methylamino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with 2-methoxyethylamine and methylamine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxyethyl groups can participate in substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine include:

These compounds share some chemical properties with this compound but differ in their specific structures and, consequently, their reactivity and applications.

Biological Activity

4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine, with the molecular formula C10H17N3O and a molecular weight of 195.26 g/mol, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is primarily studied for its interactions with various biological targets, including enzymes and receptors, which may have implications in medicinal chemistry and therapeutic applications.

Research indicates that this compound may function as an inhibitor of inducible nitric oxide synthase (iNOS). Similar compounds have demonstrated efficacy in inhibiting enzymatic activities associated with iNOS, which plays a crucial role in various physiological and pathological processes, including inflammation and cancer progression .

Target Enzymes

  • Inducible Nitric Oxide Synthase (iNOS) : The inhibition of iNOS can lead to reduced nitric oxide production, which is beneficial in conditions characterized by excessive inflammation.

Biological Activities

The biological activities of this compound have been explored through various studies:

  • Inhibition of Enzymatic Activity :
    • Compounds structurally similar to this compound have shown potential as PET tracers for imaging iNOS activity in vivo. This suggests a dual role as both a therapeutic agent and a diagnostic tool .
  • Cell Growth Inhibition :
    • A high-throughput screening identified compounds that inhibit the growth of cancer cells resistant to dietary carcinogens, indicating that this compound may also possess anticancer properties .

Study on iNOS Inhibition

A study conducted on a series of pyridine analogues demonstrated that modifications at the 6-position of the pyridine ring significantly affected potency against iNOS. The study found that while certain substitutions enhanced potency, others diminished it, highlighting the importance of structural optimization in drug design .

Anticancer Properties

In another research initiative focused on gastrointestinal tumors induced by carcinogens, compounds similar to this compound were shown to selectively inhibit the growth of resistant cancer cell lines. This suggests potential applications in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is essential:

Compound NameStructureBiological ActivityNotes
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineStructureInhibitor of various enzymesSimilar activity profile
2-Methoxy-5-((phenylamino)methyl)phenolStructureAnticancer propertiesRelated structure with different targets

Properties

IUPAC Name

4-[[2-methoxyethyl(methyl)amino]methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCROGNJNLALLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247583-62-5
Record name 4-{[(2-methoxyethyl)(methyl)amino]methyl}pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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